![molecular formula C9H17NO3 B3108803 Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate CAS No. 168893-01-4](/img/structure/B3108803.png)
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Overview
Description
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate is an organic compound that features a cyclohexyl ring with an amino group and a methoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate typically involves the reaction of 4-aminocyclohexanol with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminocyclohexanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Antithrombotic Therapy
Methyl 2-{[(1R,4R)-4-aminocyclohexyl]oxy}acetate is primarily noted for its role as a selective inhibitor of Factor XIIa. This enzyme is part of the intrinsic pathway of blood coagulation and is implicated in thrombus formation. The inhibition of Factor XIIa can lead to:
- Reduced Thrombogenicity : By preventing the activation of the coagulation cascade, this compound may help in reducing the risk of thrombosis and related conditions such as myocardial infarction and stroke .
- Therapeutic Compositions : Formulations containing this compound can be combined with other anticoagulants or antiplatelet agents to enhance therapeutic efficacy against thrombotic disorders .
Treatment of Inflammatory Disorders
Research has indicated that compounds similar to this compound may also exhibit anti-inflammatory properties. This could make them useful in treating conditions characterized by excessive inflammation, such as:
- Diabetic Retinopathy : The compound may have potential applications in managing complications associated with diabetes by mitigating inflammatory responses .
Case Study 1: Factor XIIa Inhibition
A study published in the Journal of Thrombosis and Haemostasis highlighted the effectiveness of selective Factor XIIa inhibitors in preclinical models. This compound was tested for its ability to prevent thrombus formation without significantly increasing bleeding risk, which is a common side effect of traditional anticoagulants .
Case Study 2: Combination Therapies
In another investigation, researchers explored the use of this compound in combination with other therapeutic agents for enhanced efficacy against thrombotic events. This approach aims to utilize the compound's unique mechanism of action while minimizing adverse effects associated with more potent anticoagulants .
Mechanism of Action
The mechanism of action of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1r,4r)-4-hydroxycyclohexyl]oxy}acetate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 2-{[(1r,4r)-4-methylcyclohexyl]oxy}acetate: Similar structure but with a methyl group instead of an amino group.
Biological Activity
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate, a compound with the molecular formula CHNO and CAS number 76308-27-5, has garnered interest in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
Overview of this compound
This compound features a cyclohexyl ring substituted with an amino group and a methoxyacetate moiety. Its synthesis typically involves the nucleophilic substitution reaction between 4-aminocyclohexanol and methyl chloroacetate under basic conditions, yielding the ester linkage essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The specific pathways engaged can vary depending on the context of its application in medicinal chemistry. For instance, it may act as a modulator for certain receptors involved in neurological or inflammatory processes .
Pharmacological Applications
Research indicates that this compound may have potential applications in treating various conditions due to its structural properties. Notably:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
- Cytotoxic Effects : Investigations into related compounds have shown significant cytotoxic effects on cancer cell lines, indicating that this compound could be explored for anticancer drug development .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study focusing on the anticancer properties of cyclohexylamine derivatives revealed that compounds structurally related to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The observed selectivity index was notably high, suggesting a promising therapeutic window for further investigation .
Properties
IUPAC Name |
methyl 2-(4-aminocyclohexyl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h7-8H,2-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXAXIOTZZVQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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